N-methyl-1H-1,3-benzodiazol-4-amine N-methyl-1H-1,3-benzodiazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1504941-39-2
VCID: VC2825625
InChI: InChI=1S/C8H9N3/c1-9-6-3-2-4-7-8(6)11-5-10-7/h2-5,9H,1H3,(H,10,11)
SMILES: CNC1=CC=CC2=C1N=CN2
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol

N-methyl-1H-1,3-benzodiazol-4-amine

CAS No.: 1504941-39-2

Cat. No.: VC2825625

Molecular Formula: C8H9N3

Molecular Weight: 147.18 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-1H-1,3-benzodiazol-4-amine - 1504941-39-2

Specification

CAS No. 1504941-39-2
Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
IUPAC Name N-methyl-1H-benzimidazol-4-amine
Standard InChI InChI=1S/C8H9N3/c1-9-6-3-2-4-7-8(6)11-5-10-7/h2-5,9H,1H3,(H,10,11)
Standard InChI Key UZISZGOHRVXCLK-UHFFFAOYSA-N
SMILES CNC1=CC=CC2=C1N=CN2
Canonical SMILES CNC1=CC=CC2=C1N=CN2

Introduction

Chemical Identity and Structural Characteristics

N-methyl-1H-1,3-benzodiazol-4-amine is a heterocyclic organic compound belonging to the benzimidazole class. Benzimidazoles are bicyclic compounds featuring a benzene ring fused to an imidazole ring, with numerous representatives showing diverse biological activities. This particular derivative is characterized by the addition of a methylated amino group at the 4-position of the benzimidazole scaffold.

Basic Chemical Information

The compound is formally identified through several chemical identifiers, presented in Table 1 below:

ParameterValue
CAS Number1504941-39-2
Molecular FormulaC₈H₉N₃
Molecular Weight147.18 g/mol
IUPAC NameN-methyl-1H-benzimidazol-4-amine
PubChem Compound54380189

Table 1: Primary chemical identifiers of N-methyl-1H-1,3-benzodiazol-4-amine

Structural Representation

The molecular structure features a benzimidazole core with a methylamino substituent. Various structural descriptors are available to represent this molecule precisely:

Structural DescriptorRepresentation
SMILESCNC1=CC=CC2=C1N=CN2
InChIInChI=1S/C8H9N3/c1-9-6-3-2-4-7-8(6)11-5-10-7/h2-5,9H,1H3,(H,10,11)
InChIKeyUZISZGOHRVXCLK-UHFFFAOYSA-N

Table 2: Structural representations of N-methyl-1H-1,3-benzodiazol-4-amine

The compound's structure consists of a benzene ring fused with an imidazole ring, creating the benzimidazole scaffold. The N-methyl-amino group is attached to the 4-position of this bicyclic structure, contributing to its unique chemical and potentially biological properties.

Physical and Chemical Properties

Understanding the physical and chemical properties of N-methyl-1H-1,3-benzodiazol-4-amine is crucial for its handling, storage, and application in various research contexts.

Adductm/zPredicted CCS (Ų)
[M+H]+148.08693127.3
[M+Na]+170.06887140.5
[M+NH4]+165.11347136.3
[M+K]+186.04281135.6
[M-H]-146.07237129.2
[M+Na-2H]-168.05432134.9
[M]+147.07910129.6
[M]-147.08020129.6

Table 3: Predicted collision cross-section values for various adducts of N-methyl-1H-1,3-benzodiazol-4-amine

These predicted values are particularly useful for analytical chemistry applications, especially for compound identification and characterization using ion mobility spectrometry coupled with mass spectrometry.

Synthesis and Characterization

Characterization Methods

Characterization of N-methyl-1H-1,3-benzodiazol-4-amine and related compounds can be accomplished through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment

  • Infrared (IR) Spectroscopy: To identify functional groups

  • Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and purity assessment

  • Melting Point Determination: As a preliminary purity indicator

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Table 4: Hazard statements associated with N-methyl-1H-1,3-benzodiazol-4-amine

The compound is labeled with the GHS07 pictogram, indicating acute toxicity (harmful), irritant (skin and eye), and respiratory tract irritation potential .

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